1-Ethoxy-2-methoxyethane

Description

Contextualization within Modern Chemical Sciences

In the landscape of modern chemical sciences, 1-ethoxy-2-methoxyethane (B1594158) is recognized for its utility in a range of applications, from a solvent in organic reactions to a component in industrial formulations. evitachem.com Its moderate boiling point and ability to dissolve a wide array of substances make it a valuable medium for facilitating chemical transformations. evitachem.comcymitquimica.com The compound's presence in academic literature highlights its role in advancing our understanding of reaction mechanisms and molecular interactions.

Significance in Contemporary Organic and Materials Research

The significance of this compound extends to contemporary organic and materials research. In organic synthesis, it serves as a solvent for reactions such as nucleophilic substitutions and oxidations. Furthermore, it acts as an intermediate in the production of pharmaceuticals and other bioactive compounds.

A particularly noteworthy area of recent research involves its application in high-rate lithium metal batteries. researchgate.netrepec.org Studies have shown that as an asymmetric ether solvent, this compound can significantly accelerate lithium redox kinetics, leading to improved battery performance. researchgate.netrepec.orgstanford.edu This has spurred investigations into its fluorinated derivatives to enhance oxidative stability and the formation of a stable solid-electrolyte interphase. researchgate.net

Classification and Structural Features Relevant to Research Applications

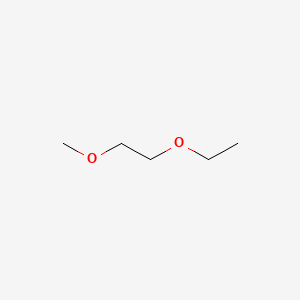

This compound is classified as an ether, specifically a glycol ether. ontosight.ai Its molecular structure consists of an ethane (B1197151) backbone with an ethoxy group (-OCH2CH3) and a methoxy (B1213986) group (-OCH3) attached to adjacent carbons.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12O2 |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 102-122 °C |

| Density | ~0.85 g/cm³ at room temperature |

| Solubility | Moderately soluble in water (~10% at 20°C), soluble in organic solvents. evitachem.comontosight.ai |

Asymmetrical Ether Characteristics and Their Impact on Functionality

The defining structural feature of this compound is its asymmetry, which distinguishes it from symmetric ethers like 1,2-dimethoxyethane (B42094) (DME) and 1,2-diethoxyethane (B108276) (DEE). evitachem.com This asymmetry arises from the different alkyl groups (ethyl and methyl) attached to the oxygen atoms. This structural difference influences its physical and chemical properties, including its dipole moment and solvation capabilities.

In the context of lithium metal batteries, the asymmetry of this compound has been shown to weaken lithium-ion solvation, which in turn promotes faster redox kinetics. researchgate.netrepec.org This has led to higher exchange current densities and improved high-rate plating and stripping reversibility compared to its symmetric counterparts. researchgate.netrepec.org

Placement within the Dialkoxyethane Family and Related Investigations

This compound belongs to the dialkoxyethane family, which includes other important solvents like DME and DEE. evitachem.com Research often involves comparative studies within this family to understand how structural variations impact properties and performance in specific applications. For instance, comparisons of ionic conductivity and Li⁺ solvation energy between symmetric and asymmetric ethers have been crucial in optimizing electrolyte formulations for batteries.

Furthermore, investigations into fluorinated derivatives of this compound and other dialkoxyethanes are an active area of research. evitachem.comresearchgate.net These studies aim to fine-tune the electronic properties and stability of the solvent molecules for demanding applications, such as high-voltage lithium-ion batteries. evitachem.com The systematic modification of the this compound structure provides valuable insights into structure-property relationships within the dialkoxyethane class of compounds. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQYAZNFWDDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74290-33-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40964490 | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-45-1, 500005-27-6 | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethoxy 2 Methoxyethane

Established Synthetic Pathways and Mechanistic Investigations

The synthesis of the asymmetric ether 1-ethoxy-2-methoxyethane (B1594158) is accomplished through established organic reactions, primarily involving catalytic dehydration of alcohols and adaptations of the Williamson ether synthesis. These methods are foundational in ether formation and offer distinct advantages and challenges in producing specific asymmetrical structures.

Catalytic Dehydration Routes

Direct etherification via the acid-catalyzed condensation of alcohols is a primary route for ether synthesis. This method involves the dehydration of alcohols, typically in the presence of a strong acid, to form an ether linkage.

The acid-catalyzed dehydration of alcohols can be employed to synthesize ethers. masterorganicchemistry.com The reaction mechanism proceeds through three principal steps:

Protonation of the Alcohol : One molecule of an alcohol is protonated by the acid catalyst, converting the hydroxyl group (-OH), a poor leaving group, into a good leaving group (-OH2+). masterorganicchemistry.comjove.com

Nucleophilic Attack : A second alcohol molecule acts as a nucleophile, attacking the protonated alcohol in a bimolecular nucleophilic substitution (SN2) reaction, displacing a water molecule and forming a protonated ether. masterorganicchemistry.comlibretexts.org

Deprotonation : The protonated ether is deprotonated, typically by a weak base or the solvent, to yield the final ether product and regenerate the acid catalyst. masterorganicchemistry.com

For the synthesis of an asymmetrical ether like this compound from ethanol (B145695) and 2-methoxyethanol (B45455), this method presents a significant challenge: the potential for the formation of a statistical mixture of three different ethers (symmetrical 1,2-diethoxyethane (B108276), symmetrical 1,2-dimethoxyethane (B42094), and the desired asymmetrical this compound). jove.com

Reaction optimization is critical and primarily involves temperature control. Ether formation is generally favored at lower temperatures (e.g., ~130-140°C for ethanol), while higher temperatures (≥150°C) tend to favor a competing elimination reaction, leading to the formation of alkenes. masterorganicchemistry.comjove.com This makes the acid-catalyzed dehydration generally more suitable for the industrial preparation of symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org

To overcome some of the drawbacks of homogeneous acid catalysts like sulfuric acid, such as corrosivity (B1173158) and difficulty in separation, research has focused on the use of solid acid catalysts. These heterogeneous catalysts offer advantages including easier product separation, catalyst reusability, and often, improved selectivity.

Various solid acids have been investigated for etherification reactions, including ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., HZSM-5, Beta zeolite), and other mesoporous materials. mdpi.comresearchgate.net The effectiveness of these catalysts is influenced by factors such as acid site density, pore size, and the nature of the acid sites (Brønsted vs. Lewis). mdpi.comijamtes.org For instance, Amberlyst-15, with its high acid site density, has shown high conversion rates in the etherification of glycerol. mdpi.comresearchgate.net The selection of the catalyst can significantly influence the reaction pathway; Lewis acid sites may favor ether formation, whereas Brønsted sites might promote the formation of other products. mdpi.com

| Catalyst Type | Examples | Key Advantages | Potential Issues |

|---|---|---|---|

| Homogeneous Liquid Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | High catalytic activity. csic.es | Corrosive, difficult to separate from product, waste generation. csic.es |

| Solid Acid Resins | Amberlyst-15, Dowex-type | High acid site density, reusable, easy to separate. mdpi.comcsic.es | Limited thermal stability compared to inorganic solids. |

| Zeolites | H-ZSM5, Beta Zeolite, FAU, MOR | High thermal stability, shape selectivity, tunable acidity. researchgate.net | Surface polarity can impact reactant adsorption and activity. researchgate.net |

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgbyjus.com The reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile, which attacks an organohalide or other substrate with a good leaving group via an SN2 mechanism. wikipedia.orgjk-sci.com

For the synthesis of this compound, two primary pathways are possible:

Reaction of sodium ethoxide with 1-chloro-2-methoxyethane.

Reaction of sodium 2-methoxyethoxide with an ethyl halide (e.g., ethyl bromide).

The general mechanism involves the backside attack of the alkoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. wikipedia.orglibretexts.org

The efficiency of the Williamson synthesis is highly dependent on the structure of the reactants to maximize the SN2 pathway and minimize a competing E2 elimination reaction. wikipedia.org

Alkyl Halide : The reaction is most efficient with methyl and primary alkyl halides. masterorganicchemistry.com Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product (an alkene). jove.comwikipedia.org For this compound synthesis, both potential alkyl halide substrates (ethyl halide and 1-halo-2-methoxyethane) are primary, making them ideal for this reaction.

Alkoxide : The alkoxide can be primary, secondary, or even tertiary. However, sterically hindered or bulky alkoxides tend to act as bases rather than nucleophiles, favoring the E2 elimination pathway, especially when paired with secondary or tertiary alkyl halides. wikipedia.orgchemistrytalk.org

Leaving Group : The reactivity of the alkyl halide is also influenced by the nature of the leaving group. A better leaving group leads to a faster reaction. The general order of reactivity for halogens is I > Br > Cl. masterorganicchemistry.com Other good leaving groups, such as tosylates and mesylates, are also commonly used. wikipedia.org

| Alkyl Halide Type | Primary (e.g., CH₃CH₂-Br) | Secondary (e.g., (CH₃)₂CH-Br) | Tertiary (e.g., (CH₃)₃C-Br) |

|---|---|---|---|

| Primary Reaction Pathway | SN2 (Substitution) jove.comwikipedia.org | SN2 / E2 (Competition) wikipedia.org | E2 (Elimination) jove.comwikipedia.org |

| Major Product | Ether | Ether + Alkene | Alkene |

The choice of solvent significantly impacts the rate of the Williamson ether synthesis. wikipedia.org Since the reaction involves a negatively charged nucleophile (the alkoxide), the solvent's ability to solvate this ion is crucial.

Solvent Choice : Protic solvents (e.g., water, ethanol) can solvate the alkoxide ion through hydrogen bonding, creating a solvent "cage" that hinders its ability to act as a nucleophile and thus slows the reaction rate. wikipedia.org Apolar solvents are also generally poor choices. Therefore, polar aprotic solvents are preferred as they can solvate the counter-ion (e.g., Na+) while leaving the alkoxide nucleophile relatively free and highly reactive. wikipedia.org Commonly used solvents include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchemistrytalk.orgresearchgate.net

Reaction Conditions : Alkoxides are highly reactive and are often prepared immediately before the reaction or generated in situ. wikipedia.org This can be achieved by reacting an alcohol with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521). byjus.comchemistrytalk.org A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours, with laboratory yields generally in the range of 50–95%. wikipedia.orgbyjus.com

| Solvent Type | Examples | Effect on Alkoxide Nucleophile | Relative Reaction Rate |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvates cation, leaves nucleophile free and reactive. wikipedia.org | Fast |

| Protic | Water, Ethanol, Methanol (B129727) | Solvates and stabilizes the nucleophile, reducing reactivity. wikipedia.org | Slow |

| Apolar | Toluene, Hexane | Poor solubility for ionic alkoxides, slowing the reaction. wikipedia.org | Very Slow |

Alkylation of Glycol Ether Precursors

The alkylation of alcohol precursors, particularly glycol ethers, stands as a fundamental and widely utilized strategy for the synthesis of more complex ethers like this compound. This approach is centered on the formation of a new carbon-oxygen bond through the reaction of an alkoxide with an appropriate alkylating agent.

Alkylation of 2-Methoxyethanol for Target Compound Synthesis

The most direct alkylation route to this compound is the Williamson ether synthesis, a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comaskfilo.com This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org

The process involves two primary steps:

Deprotonation of the Precursor: The glycol ether precursor, 2-methoxyethanol, is treated with a strong base to deprotonate the hydroxyl group, forming a nucleophilic 2-methoxyethoxide anion. libretexts.orgyoutube.com Common bases for this step include sodium hydride (NaH) or sodium amide (NaNH₂), which are potent enough to quantitatively convert the alcohol to its corresponding alkoxide. libretexts.orgyoutube.com

Nucleophilic Attack: The generated 2-methoxyethoxide anion then acts as a nucleophile, attacking an ethyl-containing electrophile, such as ethyl bromide or ethyl iodide. doubtnut.com The reaction follows an SN2 pathway, where the nucleophile attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group and forming the final ether product, this compound. youtube.com

The selection of a primary alkyl halide is crucial for the success of this synthesis, as secondary and tertiary halides tend to favor a competing elimination (E2) pathway, especially given that alkoxides are strong bases. libretexts.org

Reaction Scheme: CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂O⁻Na⁺ + H₂ CH₃OCH₂CH₂O⁻Na⁺ + CH₃CH₂Br → CH₃OCH₂CH₂OCH₂CH₃ + NaBr

Below is a table summarizing the components and conditions for this synthesis.

Table 1: Reactants and Conditions for Williamson Ether Synthesis of this compound

| Component | Role | Example | Key Considerations |

|---|---|---|---|

| Glycol Ether Precursor | Nucleophile Source | 2-Methoxyethanol | The alcohol that forms the backbone of the target ether. |

| Base | Deprotonating Agent | Sodium Hydride (NaH) | Must be strong enough to fully deprotonate the alcohol. |

| Alkylating Agent | Electrophile | Ethyl Bromide (CH₃CH₂Br) | Should be a primary halide to maximize SN2 reaction and minimize E2 elimination. masterorganicchemistry.comlibretexts.org |

Stereochemical Considerations in Alkylation Reactions

The stereochemical outcome of an alkylation reaction is dictated by its mechanism. As the Williamson ether synthesis proceeds via an SN2 mechanism, it is characterized by an inversion of configuration at the electrophilic carbon center of the alkylating agent. masterorganicchemistry.com This occurs because the nucleophile (the alkoxide) attacks the carbon from the side opposite to the leaving group (the "backside attack"). masterorganicchemistry.com

However, in the specific synthesis of this compound from 2-methoxyethanol and an ethyl halide, stereochemistry is not a defining factor in the final product's structure. This is due to the following reasons:

The precursor, 2-methoxyethanol, is an achiral molecule as it lacks any stereocenters.

The alkylating agent, ethyl bromide, is also achiral. The electrophilic carbon is bonded to two hydrogen atoms, meaning it is not a stereocenter.

Consequently, the resulting product, this compound, is also an achiral molecule. While the SN2 reaction mechanism is operative, the absence of chirality in the reactants means that no stereoisomers are formed. The principle of stereochemical inversion remains a fundamental aspect of the SN2 reaction but has no practical implication for the stereochemistry of this particular target compound.

Direct Etherification Protocols

Direct etherification offers an alternative synthetic route that involves the condensation of alcohols. This approach is conceptually straightforward but presents significant challenges, particularly in the synthesis of unsymmetrical ethers.

Acid-Catalyzed Direct Condensation of Alcohols

The acid-catalyzed condensation, or dehydration, of alcohols can be used to form ethers. youtube.com This method typically involves heating the alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The mechanism involves the protonation of one alcohol molecule by the acid, converting the hydroxyl group into a good leaving group (water). youtube.commasterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is subsequently deprotonated to yield the final product. youtube.com

This method is most effective for the synthesis of symmetrical ethers from a single primary alcohol. masterorganicchemistry.com When attempting to synthesize an unsymmetrical ether like this compound from two different primary alcohols (2-methoxyethanol and ethanol), the reaction's utility is severely limited. A statistical mixture of three different ether products will be formed:

This compound (the desired unsymmetrical product)

1,2-Dimethoxyethane (from the self-condensation of 2-methoxyethanol)

Diethyl ether (from the self-condensation of ethanol)

Separating the desired product from this mixture can be difficult and leads to a low yield of the target compound, making this method generally inefficient for preparing unsymmetrical ethers. chegg.com Furthermore, careful temperature control is necessary, as higher temperatures can promote an alternative dehydration pathway leading to alkene formation. masterorganicchemistry.com

Innovative and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches aim to reduce waste, avoid harsh reagents, and simplify reaction procedures.

Phase Transfer Catalysis in Ether Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically an aqueous and an organic phase). ptfarm.pl It offers a greener and more practical alternative to traditional Williamson ether synthesis, which often requires anhydrous solvents and expensive, hazardous bases like sodium hydride. acsgcipr.org

In the synthesis of this compound, a PTC approach would involve the following:

An organic phase containing the ethyl halide and 2-methoxyethanol.

An aqueous phase containing an inexpensive and safer inorganic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). princeton.edu

Ordinarily, the 2-methoxyethoxide anion, formed at the interface between the two layers, cannot enter the organic phase to react. The phase transfer catalyst overcomes this barrier. ptfarm.pl A typical catalyst is a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB). The catalyst's lipophilic cation (R₄N⁺) pairs with the alkoxide anion (RO⁻) at the interface, forming an ion pair [R₄N⁺][⁻OR] that is soluble in the organic phase. ptfarm.pl This ion pair migrates into the organic solvent, where the alkoxide is highly reactive and can readily undergo the SN2 reaction with the ethyl halide to form this compound. princeton.edu

The PTC Cycle is illustrated in the table below:

Table 2: The Phase Transfer Catalysis Cycle for this compound Synthesis

| Step | Location | Process |

|---|---|---|

| 1 | Aqueous/Interface | The base (e.g., NaOH) deprotonates the 2-methoxyethanol to form the 2-methoxyethoxide anion (CH₃OCH₂CH₂O⁻). |

| 2 | Interface | The phase transfer catalyst cation (Q⁺, e.g., (C₄H₉)₄N⁺) pairs with the 2-methoxyethoxide anion to form a lipophilic ion pair [Q⁺OR⁻]. |

| 3 | Organic Phase | The ion pair [Q⁺OR⁻] migrates from the interface into the bulk organic phase. |

| 4 | Organic Phase | The 2-methoxyethoxide anion reacts with the ethyl halide (EtX) to form the product, this compound, releasing the catalyst cation and a halide anion (X⁻) as the ion pair [Q⁺X⁻]. |

Design of Catalytic Systems and Efficiency Enhancement

The design of sophisticated catalytic systems is crucial for enhancing the efficiency of this compound synthesis. The goal is to develop catalysts that offer high selectivity for the desired unsymmetrical ether, minimizing the formation of byproducts such as symmetrical ethers (diethoxyethane and dimethoxyethane) or products from further reactions.

Research into glycol ether synthesis has shown that bifunctional catalysts, which possess both acidic and basic sites or different types of acid sites (Lewis and Brønsted), can be particularly effective. For instance, in the analogous synthesis of propylene (B89431) glycol methyl ether, an aluminum-modified titanium silicalite-1 (Al-TS-1) catalyst demonstrated a synergistic effect between titanium and aluminum active sites. rsc.org The Lewis acidity of Ti sites promotes the initial activation of one alcohol, while the Brønsted acidity of Al sites facilitates the subsequent nucleophilic attack by the second alcohol, ultimately increasing the selectivity for the desired ether to over 91%. rsc.org

Heteropoly acids, such as 12-tungstophosphoric acid, have also emerged as highly active homogeneous catalysts for the etherification of glycols. researchgate.net Their catalytic activity often surpasses that of conventional acid catalysts like sulfuric acid. researchgate.net For heterogeneous systems, which simplify catalyst recovery and product purification, catalysts based on supports like alumina, silica, and molecular sieves are common. samaterials.com The efficiency of these systems is dictated by factors such as pore size, surface area, and the nature and density of active sites. Proper design prevents unwanted side reactions and enhances the diffusion of reactants and products.

Table 1: Comparison of Catalytic Systems for Glycol Ether Synthesis

| Catalyst Type | Example | Key Advantages | Typical Selectivity |

|---|---|---|---|

| Heteropoly Acid | 12-tungstophosphoric acid | High activity in homogeneous phase | 73.5% for diethylene glycol ethyl ether researchgate.net |

| Bifunctional Zeolite | Al-TS-1 | Synergistic active sites, high selectivity | 91.5% for propylene glycol methyl ether rsc.org |

| Solid Acid | Sulfonic Silica | Good performance under microwave irradiation, recyclable | High conversion and selectivity to ethers mdpi.com |

Sulfonimidate-Mediated Etherification Strategies

Selective Etherification via Sulfonimidate Intermediates

For complex syntheses requiring high selectivity, particularly when multiple hydroxyl groups are present, sulfonimidate-mediated strategies offer a powerful approach. This method involves the activation of a primary alcohol through its conversion into a sulfonimidate ester. This intermediate is an excellent leaving group, facilitating a subsequent nucleophilic substitution (SN2) reaction by a second alcohol to form the desired ether.

The synthesis of sulfinimidate esters from sulfenamides can be achieved using reagents like phenyliodonium (B1259483) diacetate under metal-free conditions, compatible with a wide range of functional groups. researchgate.net While direct studies on this compound using this specific method are not prevalent, the principle can be applied. The synthesis would proceed in two conceptual steps:

Activation: The primary hydroxyl group of 2-methoxyethanol would be reacted to form a sulfonimidate intermediate. This step is crucial for differentiating between the two alcohol reactants.

Displacement: The activated intermediate would then be treated with sodium ethoxide (the deprotonated form of ethanol). The ethoxide ion acts as the nucleophile, displacing the sulfonimidate group to form the target this compound.

This strategy provides a pathway to control the regioselectivity of the etherification, which is a significant challenge in direct acid-catalyzed condensations of two different alcohols.

High-Pressure Synthesis Methodologies

Autoclave-Based Processes for Enhanced Conversion

High-pressure conditions, typically achieved in a stainless-steel autoclave, are employed to enhance reaction rates and conversion in ether synthesis. researchgate.net Operating at elevated pressures increases the concentration of reactants in the liquid phase and can raise the boiling points of volatile alcohols, allowing the reaction to be conducted at higher temperatures without significant loss of material. reddit.com

In the synthesis of glycol ethers, autoclave-based processes are common. For example, a method for producing glycol ethers from ethylene (B1197577) glycol and methanol was conducted in a high-pressure reactor, achieving conversions of over 90%. google.com Patents describe similar processes where pressures ranging from 700 to 1000 psi (approximately 4.8 to 6.9 MPa) at temperatures around 200°C are used to drive the reaction to high conversion. google.com The use of an autoclave allows for precise control over temperature and pressure, which are critical parameters for optimizing the yield and selectivity of this compound. researchgate.netmdpi.com

Table 2: Representative High-Pressure Conditions for Glycol Ether Synthesis

| Reactants | Catalyst | Temperature (°C) | Pressure (psi) | Conversion | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol, Methanol | Acid Catalyst | 20-250 | Self-pressurized | >90% | google.com |

| Diethylene Glycol, Ethanol | Heteropoly Acid | 180-200 | ~725 (5.0 MPa) | 92% | researchgate.net |

| Ethylene Glycol, Methanol | (Not specified) | 198-200 | 930 | 75.7% | google.com |

Microwave-Assisted and Solvent-Free Synthesis

Energy Efficiency and Reaction Acceleration Studies

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages in terms of reaction speed, yield, and energy efficiency. ijnrd.org When applied to the synthesis of this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov This acceleration is due to the efficient and rapid heating of polar reactants and solvents through dielectric polarization, a mechanism fundamentally different from conventional conductive heating. ijnrd.org

Solvent-free, or "neat," reactions represent a particularly sustainable approach, minimizing waste and simplifying product purification. cem.com Coupling solvent-free conditions with microwave irradiation often leads to remarkable improvements in reaction efficiency. cem.com Studies have shown that microwave-assisted etherification can proceed rapidly, with some reactions completing in under five minutes at room temperature in the presence of a suitable catalyst. tsijournals.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Key Benefit | Reference |

|---|---|---|---|---|---|

| Alkyl Aryl Ether Synthesis | Microwave | < 5 minutes | 78-100 | Rapid, high yield | tsijournals.com |

| N-acylated Cephalosporin | Conventional | 2-6 hours | Lower | - | cem.com |

| N-acylated Cephalosporin | Microwave (Solvent-Free) | 2 minutes | 82-93 | Drastic time reduction | cem.com |

| Esterification | Conventional (Water Bath) | ~100 minutes | - | - | nih.gov |

| Esterification | Microwave | 1 minute | ~95 | 99% time saved | nih.gov |

Biocatalytic Approaches in Ether Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to conventional chemical methods for the synthesis of organic molecules, including ethers. The use of enzymes as catalysts offers significant advantages, such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (ambient temperature and pressure), and reduced environmental impact due to the avoidance of harsh reagents and toxic metal catalysts. chemrxiv.orgnih.gov While the enzymatic synthesis of esters and amides is well-established, the biocatalytic formation of ether linkages is a less explored yet promising field of research. google.comgoogle.com

Enzymes capable of constructing ether bonds are highly sought after for synthetic applications. nih.gov Traditional chemical methods for ether synthesis, such as the Williamson ether synthesis, often require strong bases and harsh conditions, leading to side reactions and purification challenges. Biocatalytic routes, in contrast, can proceed with high precision under gentle conditions. chemrxiv.org Research has identified several classes of enzymes with the potential for ether bond formation, including transferases and synthases. nih.govgoogle.com For instance, enzymes like alkyldihydroxyacetone-phosphate synthase (ADAPS) have been shown to catalyze ether synthesis, even with non-natural substrates and in non-aqueous systems, highlighting their potential for broader industrial applications. google.com The development of these enzymatic strategies streamlines the production process for important ether compounds. illinois.edueurekalert.org

Enzymatic Catalysis and Yield Optimization

The direct enzymatic synthesis of this compound represents a novel application of biocatalysis. While specific enzymes dedicated to this reaction are not extensively documented, versatile enzymes such as lipases are prime candidates for investigation due to their proven efficacy in various synthetic reactions and stability in organic solvents. nih.gov Lipases, which are known to catalyze esterification and transesterification, can exhibit promiscuous activity, potentially catalyzing the etherification between a suitable ethoxy donor and 2-methoxyethanol.

Optimizing the yield of such a biocatalytic reaction is a multifactorial process that involves the systematic adjustment of several key parameters to maximize product formation and minimize side reactions. mdpi.com The principles for this optimization are well-established in other enzyme-catalyzed syntheses, such as esterification, and are directly applicable to a hypothetical ether synthesis. researchgate.netnih.gov

Key research findings indicate that the following parameters are critical for maximizing reaction yield:

Enzyme Selection and Loading: The choice of biocatalyst is paramount. Screening various enzymes, particularly robust immobilized lipases like Candida antarctica lipase (B570770) B (often used in preparations like Novozym 435), is a critical first step. nih.govmdpi.com The enzyme loading, or concentration, must be optimized; while a higher concentration can increase the initial reaction rate, it may not proportionally increase the final yield after a certain point due to potential mass transfer limitations. mdpi.com

Substrate Molar Ratio: The molar ratio of the alcohol (2-methoxyethanol) to the ethyl group donor is a crucial factor that can shift the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards completion. mdpi.com

Temperature: Temperature affects both the enzyme's activity and its stability. Each enzyme has an optimal temperature at which it exhibits maximum activity. Exceeding this temperature can lead to denaturation and a rapid loss of function, whereas lower temperatures result in slower reaction rates. chemrxiv.org

Solvent System: The reaction medium plays a significant role. For synthesis reactions, it is often advantageous to use a non-aqueous, hydrophobic organic solvent or a solvent-free system. nih.gov This minimizes water-dependent side reactions like hydrolysis and can help shift the equilibrium toward product formation. researchgate.net

Water Activity (aw): In non-aqueous media, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. Water activity is a key parameter to control, as too much water can promote the reverse hydrolytic reaction, thereby reducing the ether yield. researchgate.net

Enzyme Immobilization: Immobilizing the enzyme on a solid support offers numerous advantages for industrial-scale production. It enhances the enzyme's stability and allows for easy separation from the reaction mixture, enabling continuous operation and catalyst recycling over multiple batches. nih.govmdpi.com

The systematic optimization of these variables, often employing statistical methods like response surface methodology (RSM), is essential for developing an efficient and economically viable biocatalytic process for the synthesis of this compound. researchgate.netnih.gov

Table 1: Interactive Data Table of Key Parameters for Optimizing the Enzymatic Synthesis of this compound

| Parameter | Effect on Reaction | Optimization Goal | Research Findings/Remarks |

| Enzyme Loading | Increases reaction rate up to a saturation point. | Find the lowest amount of enzyme that achieves the maximum conversion in a reasonable time. | High enzyme loading can sometimes be uneconomical and may not lead to a significant increase in final yield. mdpi.com |

| Substrate Molar Ratio | Shifts the reaction equilibrium to favor product formation. | Use a stoichiometric excess of one reactant to maximize the conversion of the limiting reactant. | A common strategy in reversible reactions like esterification and potentially etherification. nih.gov |

| Temperature | Affects both enzyme activity and stability. | Identify the optimal temperature that maximizes reaction rate without causing significant enzyme denaturation. | An optimal temperature of 40-45 °C has been identified in similar enzymatic reactions. researchgate.netchemrxiv.org |

| Solvent | Influences substrate solubility and reaction equilibrium. | Select a non-polar, hydrophobic solvent to minimize competing hydrolysis reactions. | Solvent-free systems or green solvents like 2-MeTHF are increasingly preferred. nih.govtudelft.nl |

| Water Activity (aw) | Crucial for enzyme conformation and activity; high levels can cause hydrolysis. | Maintain a low and controlled water activity to favor the synthetic reaction over the reverse reaction. | Identified as a key parameter affecting performance in solvent-free esterification systems. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 2 Methoxyethane

Oxidation Reactions and Product Derivatization

The oxidation of ethers is a fundamental reaction in organic chemistry, though they are generally considered to be of low reactivity. cymitquimica.com The presence of two ether linkages in 1-ethoxy-2-methoxyethane (B1594158) provides multiple sites for oxidative transformation. The reaction pathways are heavily dependent on the nature of the oxidizing agent and the reaction conditions. A common process is autoxidation, a spontaneous oxidation that occurs in the presence of atmospheric oxygen, proceeding through a free-radical chain mechanism to form hydroperoxides and dialkyl peroxides. jove.combritannica.com

Selective Oxidation Pathways to Carbonyl Compounds and Carboxylic Acids

The oxidation of this compound primarily occurs at the carbon atoms adjacent (alpha) to the ether oxygen atoms, as these C-H bonds are weakened. The reaction can be initiated by an agent that abstracts a hydrogen atom, forming a carbon radical. jove.com This radical can then react further to yield various products.

The structure of this compound offers two distinct sites for oxidation: the ethoxy group (-O-CH₂-CH₃) and the methoxyethyl group (-O-CH₂-CH₂-O-).

Oxidation of the Ethoxy Group: Oxidation at the methylene (B1212753) carbon of the ethoxy group can initially form an unstable hemiacetal, which would then decompose to yield acetaldehyde (B116499) and 2-methoxyethanol (B45455). With stronger oxidizing agents or more vigorous conditions, the initially formed aldehyde can be further oxidized to acetic acid.

Oxidation of the Methoxyethyl Group: Oxidation can occur at either of the methylene carbons in the ethylene (B1197577) bridge. Oxidation at the carbon adjacent to the ethoxy group would lead to the formation of methoxyacetaldehyde (B81698) and ethanol (B145695). Subsequent oxidation of the aldehyde would yield methoxyacetic acid.

The general mechanism for the oxidation of ethers to carbonyl compounds often involves the formation of a radical, which reacts with oxygen to form a peroxy radical. acs.org This peroxy radical can then participate in a chain reaction to produce a hydroperoxide, which can ultimately decompose to form carbonyl compounds and alcohols. jove.comacs.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can cleave the C-C bonds under vigorous conditions, leading to a mixture of carboxylic acids with fewer carbon atoms. ncert.nic.in Milder oxidizing agents are required to selectively stop the reaction at the aldehyde stage. youtube.com

Comparative Studies of Oxidizing Agents and Their Selectivity

The choice of oxidizing agent is critical in determining the final products of ether oxidation. Reagents vary significantly in their strength and selectivity. Strong, non-selective oxidants often lead to over-oxidation and bond cleavage, while milder reagents can allow for the isolation of intermediate products like aldehydes.

Common oxidizing agents used for alcohols, which are structurally related to ethers, can also be applied, although ethers are generally less reactive. tcichemicals.com These agents can be broadly categorized based on their typical reactivity and the products they form.

| Oxidizing Agent/System | Typical Reactivity | Likely Products from this compound | Selectivity Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Very Strong | Mixture of carboxylic acids (e.g., acetic acid, methoxyacetic acid) via C-C and C-O bond cleavage. | Generally not selective; oxidizes primary C-H bonds to carboxylic acids and can cleave C-C bonds under harsh conditions. towson.eduvanderbilt.edu |

| Chromic Acid (H₂CrO₄, Jones Reagent) | Strong | Primarily carboxylic acids. | A powerful oxidant that converts primary alcohols (potential intermediates) and aldehydes to carboxylic acids. tcichemicals.comlibretexts.org |

| Pyridinium Chlorochromate (PCC) / Pyridinium Dichromate (PDC) | Mild | Aldehydes (e.g., acetaldehyde, methoxyacetaldehyde) and corresponding alcohols. | Known for stopping the oxidation of primary alcohols at the aldehyde stage without proceeding to the carboxylic acid. youtube.comtcichemicals.com Their use on ethers is less common but aims for similar selectivity. |

| Oxygen (O₂)/Air (Autoxidation) | Slow/Mild | Hydroperoxides at the alpha-carbons. These can be explosive upon concentration. britannica.com | A non-selective, radical-mediated process that occurs during prolonged storage and exposure to air. jove.comrsc.org |

Reduction Reactions and Functional Group Transformations

Ethers are generally resistant to reduction. The most significant "reduction" reaction they undergo is cleavage of the carbon-oxygen bond, which is typically achieved under harsh conditions with strong acids or certain reducing agents. britannica.com

Reduction Pathways to Corresponding Alcohols

The cleavage of the C-O bond in this compound results in the formation of alcohols and corresponding alkyl derivatives. Due to the asymmetric nature of the molecule, cleavage can occur at two different ether linkages, leading to different sets of products.

Cleavage of the Ethyl-Oxygen Bond: This pathway breaks the bond between the ethyl group and the central oxygen, yielding ethanol and 2-methoxyethanol.

Cleavage of the Methoxyethyl-Oxygen Bond: This pathway breaks the bond between the methoxyethyl group and the ethyl group's oxygen, yielding methanol (B129727) and 2-ethoxyethanol.

These cleavage reactions are typically acid-catalyzed nucleophilic substitution reactions. wikipedia.orgchemistrysteps.com The ether oxygen is first protonated by a strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, typically the conjugate base of the acid, then attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. chemistrysteps.commasterorganicchemistry.com

Efficacy of Reducing Agents and Reaction Conditions

Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at cleaving ethers. youtube.com More potent reagents or methodologies are required. The most common method for ether cleavage is treatment with strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). britannica.comopenstax.org

The efficacy of these acids is related to both the acidity, which facilitates the initial protonation of the ether oxygen, and the nucleophilicity of the resulting halide ion. wikipedia.orgsciencemadness.org

| Reagent | Efficacy/Reaction Conditions | Mechanism | Notes |

|---|---|---|---|

| Hydroiodic Acid (HI) | Highly effective; typically requires elevated temperatures (reflux). | SN2 | HI is the most effective hydrohalic acid for ether cleavage due to the high acidity and the excellent nucleophilicity of the iodide ion (I⁻). masterorganicchemistry.comsciencemadness.org |

| Hydrobromic Acid (HBr) | Effective; requires elevated temperatures, often more forcing than HI. | SN2 | HBr is also commonly used, though it is generally less reactive than HI for this transformation. openstax.org |

| Hydrochloric Acid (HCl) | Generally ineffective. | - | Cleavage with HCl only occurs under very rigorous conditions because the chloride ion (Cl⁻) is a weaker nucleophile than bromide or iodide. wikipedia.orgopenstax.org |

| Boron Tribromide (BBr₃) | Highly effective, often at low temperatures (e.g., -78 °C to room temp). | Lewis acid-mediated cleavage. | A powerful Lewis acid that coordinates to the ether oxygen, activating it for cleavage without requiring strong protic acid. organic-chemistry.org |

Nucleophilic Substitution Reactions of the Ether Moiety

The cleavage of ethers by strong acids like HBr and HI is a classic example of a nucleophilic substitution reaction. openstax.org Because the alkyl groups in this compound (ethyl and 2-methoxyethyl) are primary and secondary, the reaction proceeds via an Sₙ2 mechanism. openstax.orgsciencemadness.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid. This step is a rapid equilibrium that converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH). chemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack by the Halide: The halide ion (I⁻ or Br⁻), a good nucleophile, then attacks one of the alpha-carbon atoms, displacing the alcohol in a bimolecular (Sₙ2) fashion. masterorganicchemistry.com

In an Sₙ2 reaction, the nucleophile attacks the less sterically hindered carbon atom. openstax.org In this compound, the two potential sites for attack are the methylene carbon of the ethyl group and the methylene carbon of the methoxyethyl group. The ethyl group is sterically less hindered. Therefore, the halide ion would preferentially attack the ethyl group.

The expected reaction with one equivalent of HI would be: CH₃CH₂-O-CH₂CH₂OCH₃ + HI → CH₃CH₂I + HO-CH₂CH₂OCH₃

The products are ethyl iodide and 2-methoxyethanol. If an excess of the hydrohalic acid is used, the alcohol product (2-methoxyethanol) can react further. The second ether linkage in 2-methoxyethanol would also be cleaved, ultimately yielding a dihaloalkane and another alcohol. chemistrysteps.comlibretexts.org

Cleavage at the Ether Bond by Diverse Nucleophiles

Ethers are typically unreactive towards many reagents, but their C-O bonds can be cleaved under acidic conditions. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com This initial acid-base reaction converts the alkoxy group into a good leaving group (an alcohol), which is a much weaker base than the alkoxide ion (RO-) that would have to leave in a non-acidic environment. masterorganicchemistry.com

Once the ether is protonated, a nucleophile, typically the conjugate base of the strong acid (e.g., I⁻ or Br⁻), attacks one of the adjacent electrophilic carbon atoms. evitachem.commasterorganicchemistry.com This attack proceeds via a nucleophilic substitution mechanism, either Sₙ2 or Sₙ1, depending on the structure of the ether. masterorganicchemistry.comyoutube.com For this compound, where both alkyl groups attached to the central oxygen are primary (a methyl and an ethyl group), the reaction proceeds via an Sₙ2 pathway. masterorganicchemistry.comyoutube.com The nucleophile performs a backside attack on the carbon atom, displacing the alcohol as a leaving group and forming an alkyl halide. masterorganicchemistry.com If an excess of the acid is used, the alcohol formed as an intermediate can be further protonated and subsequently converted into a second molecule of alkyl halide. masterorganicchemistry.comlibretexts.org

Dehydration Processes and Alkene Formation

Acid-Catalyzed Dehydration Mechanisms

The mechanism generally follows an E1 pathway for secondary and tertiary substrates and an E2 pathway for primary substrates. libretexts.org

Protonation: As with ether cleavage, the first step is the protonation of the ether oxygen by a strong acid to form an alkyloxonium ion, creating a good leaving group (an alcohol). youtube.com

Formation of a Carbocation (E1 Pathway): The protonated ether can dissociate, with the alcohol molecule acting as a leaving group to form a carbocation intermediate. libretexts.orglearncbse.in This step is favored for substrates that can form relatively stable carbocations.

Proton Abstraction: A weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation (a beta-hydrogen). youtube.comyoutube.com The electrons from the C-H bond then form a new pi bond, resulting in an alkene. youtube.com

Because this process involves carbocation intermediates, rearrangements to form a more stable carbocation (e.g., via a 1,2-hydride or 1,2-methyl shift) are possible before the elimination step occurs. youtube.com The alkene that is the most substituted (Zaitsev's rule) is typically the major product due to its greater thermodynamic stability. youtube.commsu.edu

Fundamental Reaction Mechanisms and Solvation Effects

Solvation Phenomena and Stabilization of Reactive Intermediates

As a solvent, this compound plays a crucial role in stabilizing reactive intermediates, which can influence reaction rates and outcomes. Its structure, containing multiple ether oxygen atoms with lone pairs of electrons, allows it to effectively solvate cations. This is a characteristic feature of glymes (glycol dimethyl ethers) and related compounds.

The oxygen atoms can coordinate with metal cations or carbocation intermediates, dispersing the positive charge and lowering the energy of the species. This stabilization of a transition state or a charged intermediate can accelerate a reaction. reddit.com For instance, in reactions proceeding through a carbocation intermediate, a polar solvent like this compound can solvate the charged species, decreasing its energy relative to the starting material and thus increasing the reaction rate. wikipedia.org This property is critical in applications such as lithium battery electrolytes, where asymmetrical ethers can disrupt uniform solvation shells and accelerate redox kinetics.

Influence of Solvent Environment on Reaction Rates and Outcomes

The solvent in which a reaction is conducted can have a profound effect on its kinetics and mechanism. wikipedia.org Solvents influence reactivity through the differential stabilization of reactants, products, and transition states. chemrxiv.org this compound can be classified as a polar aprotic solvent.

Polarity: It has a significant dipole moment due to its C-O bonds but lacks acidic protons (like those in water or alcohols).

Effect on Nucleophiles: In Sₙ2 reactions, polar aprotic solvents can lead to significant rate enhancements compared to protic solvents. wikipedia.org Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their reactivity. libretexts.org In contrast, polar aprotic solvents like this compound solvate the accompanying cation while leaving the anionic nucleophile relatively "naked" and more reactive. reddit.comwikipedia.org

The choice of solvent can even alter the reaction mechanism. A change from an aqueous or alcoholic solvent to a non-polar aprotic solvent can shift a reaction's potential energy surface, sometimes favoring a different mechanistic pathway entirely. nih.gov

| Solvent Type | Example | Interaction with Nucleophile (e.g., Nu⁻) | Effect on Sₙ2 Rate |

| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Strongly solvates both cations and anions (via H-bonding). Deactivates nucleophile. | Slower |

| Polar Aprotic | This compound , DMF, DMSO | Strongly solvates cations, weakly solvates anions. Nucleophile is more reactive. | Faster |

| Non-Polar | Hexane, Toluene | Poorly solvates charged species. | Generally slow (reactants often insoluble) |

Applications of 1 Ethoxy 2 Methoxyethane in Advanced Materials and Systems

Electrolyte Design and Performance in Energy Storage Devices

Role as an Asymmetric Ether Solvent in Lithium-Metal Batteries

1-Ethoxy-2-methoxyethane (B1594158) is classified as an asymmetric ether, meaning the two alkyl groups attached to the oxygen atom are different (an ethyl group and a methyl group). This asymmetry is a key factor in its beneficial effects on battery performance. Research has shown that the use of asymmetric ether solvents, such as this compound, can substantially accelerate the kinetics of lithium redox reactions when compared to their symmetric ether counterparts. This acceleration is crucial for the development of high-rate lithium-metal batteries, which are sought after for applications requiring rapid charging and discharging.

The structural asymmetry of this compound influences the solvation of lithium ions (Li⁺). It is believed to create a unique electronic and steric environment that leads to weaker interactions between the solvent molecules and the lithium ions. This weaker solvation facilitates the desolvation process of Li⁺ at the electrode-electrolyte interface, a critical step for rapid charge transfer.

Enhancement of Lithium-Ion Transport Kinetics

The asymmetric nature of this compound directly contributes to enhanced lithium-ion transport kinetics. Electrolytes formulated with this solvent have demonstrated higher exchange current densities, a measure of the rate of electron transfer at the electrode surface. Higher exchange current densities are indicative of faster electrochemical reactions, which are essential for high-power battery applications.

Impact on High-Rate Cycling Performance in Battery Systems

The enhanced lithium-ion transport kinetics provided by this compound-based electrolytes translate into superior high-rate cycling performance in battery systems. Studies have shown that lithium-metal batteries employing these electrolytes exhibit improved plating and stripping reversibility of lithium metal, even at high current densities. This leads to better capacity retention and longer cycle life under demanding operating conditions.

Comparative High-Rate Cycling Performance

| Electrolyte System | Cell Configuration | C-Rate | Cycle Number | Capacity Retention (%) |

|---|---|---|---|---|

| Standard Carbonate Electrolyte | Li||NMC811 | 1C | 200 | ~78 |

| Optimized Ether-Based Electrolyte (Illustrative) | Li||NMC811 | 1C | 200 | >86 |

Strategies for Improving Oxidative Stability and Lithium Reversibility in Electrolytes

A significant challenge for ether-based electrolytes is their typically lower oxidative stability compared to carbonate-based electrolytes, which limits their use with high-voltage cathodes. To address this, researchers have focused on modifying the structure of this compound, primarily through fluorination. The introduction of fluorine atoms into the ether molecule has been shown to significantly enhance its oxidative stability.

Interfacial Chemistry Studies in Battery Systems (e.g., Solid-Electrolyte Interphase Formation)

The interface between the electrode and the electrolyte is a critical region that largely dictates the performance and safety of a battery. The formation of a stable Solid-Electrolyte Interphase (SEI) on the surface of the lithium metal anode is crucial for preventing continuous electrolyte decomposition and dendrite growth.

Electrolytes based on asymmetric ethers like this compound have been found to promote the formation of a compact and stable SEI layer. Research on a fluorinated derivative, 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane, has shown that it can lead to the formation of a compact SEI with a thickness of approximately 10 nm. This thin and stable SEI layer is effective in passivating the lithium metal surface, thereby preventing parasitic reactions with the electrolyte and contributing to a longer cycle life.

Mitigation of Dendrite Formation and Side Reactions in Lithium-Metal Batteries

Lithium dendrites are needle-like structures that can grow on the lithium metal anode during charging. They can penetrate the separator, causing short circuits and posing a significant safety risk. The formation of a uniform and mechanically robust SEI is a key strategy to suppress dendrite growth.

Comparative Studies with Symmetric Ether Solvents in Electrochemical Cells

The performance of electrolytes in electrochemical cells, particularly in high-energy lithium metal batteries, is critically dependent on the properties of the solvent. Asymmetrical ethers, such as this compound, have been a focus of research due to their distinct advantages over their symmetrical counterparts like 1,2-dimethoxyethane (B42094) (DME) and 1,2-diethoxyethane (B108276) (DEE). The structural asymmetry of this compound, which features both an ethoxy and a methoxy (B1213986) group, plays a pivotal role in enhancing lithium-ion transport kinetics.

This unique molecular structure leads to weaker ion-solvent interactions compared to symmetric ethers. The presence of two different alkyl groups disrupts the formation of uniform solvation shells that are typically created by symmetrical ethers. This disruption facilitates the desolvation of lithium ions at the electrode surface, a crucial step for achieving fast charge transfer and accelerating lithium redox kinetics. The result is often higher ionic conductivity and reduced polarization, especially during high-rate cycling.

Furthermore, electrolytes based on asymmetric ethers have demonstrated improved oxidative stability, a key factor for the performance and safety of high-voltage lithium-metal batteries. Research has shown that adjusting the fluorination levels of these ethers can further enhance this stability. For example, the asymmetric ether 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane has exhibited high oxidative stability when used in specific electrolyte formulations. These properties have enabled impressive cycling performance in advanced battery configurations.

Table 1: Comparative Properties of Symmetrical and Asymmetrical Ethers

| Property | This compound (Asymmetrical) | 1,2-dimethoxyethane (Symmetrical) | 1,2-diethoxyethane (Symmetrical) |

|---|---|---|---|

| Molecular Structure | C2H5OCH2CH2OCH3 | CH3OCH2CH2OCH3 | C2H5OCH2CH2OC2H5 |

| Key Feature | Asymmetry disrupts uniform Li+ solvation | Symmetry leads to stable Li+ solvation shells | Symmetry leads to stable Li+ solvation shells |

| Impact on Kinetics | Accelerates Li+ redox kinetics | Slower Li+ desolvation at electrode | Slower Li+ desolvation at electrode |

| Ion-Solvent Interaction | Weaker | Stronger | Stronger |

Applications in Contemporary Organic Synthesis

Solvent Properties for Facilitating Diverse Synthetic Pathways

This compound is a versatile solvent widely employed in organic synthesis. evitachem.com Its utility is derived from its capacity to dissolve a broad spectrum of both polar and non-polar substances, a critical factor for enabling various chemical transformations. cymitquimica.com This wide-ranging solubility makes it particularly valuable in the synthesis of complex organic molecules where reactant solubility can be a significant challenge.

The molecule's structure, containing both an ethoxy and a methoxy group, allows it to effectively solubilize a diverse range of compounds. It is a colorless liquid with a moderate boiling point (approximately 103 °C) and vapor pressure, which are advantageous for handling and storage in industrial environments. evitachem.comcymitquimica.com Its stability and favorable solvent characteristics also make it suitable for use in analytical chemistry, such as chromatography, where it can enhance separation efficiency by ensuring analytes are properly transported through the system. evitachem.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5137-45-1 |

| Molecular Formula | C5H12O2 |

| Boiling Point | ~103 °C (376 K) evitachem.com |

| Density | ~0.85 g/cm³ at room temperature evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and diethyl ether; moderately soluble in water. evitachem.comcymitquimica.com |

| Reactivity | Generally stable; can react under strong acidic or basic conditions. evitachem.com |

Utility in Nucleophilic Substitutions and Oxidation-Reduction Reactions

In the field of organic synthesis, this compound serves as a useful solvent for specific reaction classes, including nucleophilic substitutions and oxidation-reductions. evitachem.com In nucleophilic substitution reactions, the reaction mechanism typically involves a nucleophile attacking an electrophilic carbon atom bonded to the ether oxygen. evitachem.com This leads to the formation of a transition state or an intermediate complex, followed by the cleavage of the ether bond to form new products. evitachem.com The ether itself can react with strong nucleophiles, leading to cleavage at the ether bond. evitachem.com

Ethers like this compound can also undergo oxidation reactions to form aldehydes or ketones, depending on the specific substituents present. evitachem.com Its stability under many reaction conditions makes it a reliable medium, preventing unwanted side reactions with analytes or reagents. evitachem.com

Role as an Intermediate and Building Block in Chemical Manufacturing

Beyond its function as a solvent, this compound is a valuable intermediate and building block in the chemical industry. evitachem.com Its distinct structure makes it a useful precursor for the synthesis of a variety of other chemical compounds. It can be used as a starting material and can undergo several chemical transformations, such as dehydration to form alkenes or nucleophilic substitution to cleave the ether bond, which allows for the introduction of different functional groups. evitachem.com This versatility makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Utilization in Polymer Chemistry

Solvent Applications in Polymer Synthesis and Processing

This compound finds application as a solvent in the polymer industry, including in the synthesis and processing of plastics, resins, and synthetic fibers. Its ability to dissolve a wide range of substances allows it to blend seamlessly with various resins and polymers, which can improve the quality and performance of the final product. innospk.com

Role in Pharmaceutical and Agrochemical Synthesis

The utility of this compound in the synthesis of pharmaceuticals and agrochemicals stems from its nature as a moderately polar aprotic solvent. This characteristic makes it an effective medium for a variety of organic reactions, including the synthesis of complex molecules where reactant solubility is a key concern. Current time information in Perth, AU.

Intermediate in the Development of Bioactive Compounds

This compound serves as a crucial reaction medium, and therefore an intermediate component, in the synthesis of certain bioactive molecules, particularly in the realm of nucleoside analogues. These analogues are a cornerstone of antiviral and anticancer therapies. The synthesis of these complex molecules often involves a critical step known as glycosylation, where a sugar moiety is attached to a nucleobase.

A key example of this application is in the Silyl-Hilbert-Johnson reaction, a widely used method for forming N-glycosidic bonds in the synthesis of pyrimidine (B1678525) and purine (B94841) nucleosides. nih.govrsc.org In this type of reaction, a silylated nucleobase is coupled with an activated sugar derivative. The choice of solvent is critical to the success and stereochemical outcome of the reaction. Ethers and other polar aprotic solvents are known to influence the reaction environment. For instance, this compound is employed in the reaction of metal salts of thymine (B56734) and uracil (B121893) with tetra-acetyl-α-glucopyranosyl bromide, a process indicative of nucleoside synthesis. The solvent's role is to facilitate the dissolution of the reactants and to provide an inert atmosphere for the sensitive chemical transformations to occur efficiently.

While detailed comparative studies singling out this compound are not abundant in publicly accessible literature, the known utility of ethylene (B1197577) glycol ethers in such syntheses underscores its importance. The solvent's ability to dissolve both the polar nucleobase derivatives and the less polar sugar moieties is a key advantage.

Table 1: Role of this compound as a Reaction Medium

| Reaction Type | Reactants | Product Class | Role of this compound |

| Glycosylation (e.g., Silyl-Hilbert-Johnson) | Silylated Nucleobases (e.g., Thymine, Uracil derivatives), Activated Sugars | Nucleoside Analogues | Reaction solvent, facilitates dissolution of reactants |

Facilitation of Dissolution and Manufacturing Processes in Pharmaceutical Production

The physicochemical properties of this compound make it a valuable tool in pharmaceutical manufacturing, primarily due to its capabilities as a solvent. The dissolution of active pharmaceutical ingredients (APIs) is a critical step in various stages of drug production, from synthesis and purification to formulation.

Ethers, as a class of solvents, are recognized for their ability to dissolve a wide range of both polar and non-polar substances. labinsights.nl This versatility is advantageous in pharmaceutical manufacturing where APIs can have complex structures and varied solubility profiles. This compound, with its ether linkages, contributes to this broad solvency power.

In the context of manufacturing, consistent and controlled crystallization of an API is essential for ensuring purity, stability, and the desired physical properties of the final drug product. The choice of solvent can significantly impact crystal habit and particle morphology, which in turn affects dissolution rates and bioavailability. nih.gov While specific, publicly documented examples detailing the use of this compound for the crystallization of a particular commercial drug are proprietary and thus scarce, the principles of crystal engineering suggest that a solvent with its properties would be a candidate for optimizing such processes. A solvent like this compound can be used in mixed-solvent systems to fine-tune the supersaturation and nucleation rates during crystallization, thereby controlling the final particle characteristics.

Furthermore, in the formulation of liquid dosage forms, ensuring the complete dissolution of the API is paramount. The miscibility of this compound with a range of other organic solvents allows for its use in co-solvent systems to enhance the solubility of poorly water-soluble drugs. While not typically a primary excipient in final drug formulations due to regulatory considerations for residual solvents, its role in the manufacturing process can be critical.

Table 2: Properties of this compound Relevant to Pharmaceutical Manufacturing

| Property | Implication in Manufacturing |

| Broad Solvency | Effective in dissolving a wide range of APIs and intermediates. |

| Moderate Boiling Point | Allows for easy removal during downstream processing. |

| Miscibility with other solvents | Useful in creating tailored co-solvent systems for crystallization and formulation. |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1-ethoxy-2-methoxyethane (B1594158) (CH₃CH₂OCH₂CH₂OCH₃), both proton (¹H) and carbon-13 (¹³C) NMR provide unique and complementary information that allows for unambiguous confirmation of its asymmetric ether structure.

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are critical for assigning the protons to their specific locations within the structure.

The ethoxy group (CH₃CH₂O-) gives rise to two signals: a triplet for the terminal methyl (CH₃) protons, which are split by the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, split by the adjacent methyl protons. The methoxy (B1213986) group (CH₃O-) produces a singlet, as its protons have no adjacent protons to couple with. The central ethylene (B1197577) bridge (-OCH₂CH₂O-) protons also produce a distinct signal, typically a singlet or a more complex multiplet depending on the solvent and conformational dynamics.

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on standard values for ethers. Protons closer to the electronegative oxygen atoms are more deshielded and thus appear at a higher chemical shift (further downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| a . CH₃-CH₂-O- | ~1.2 | Triplet (t) | 3H |

| b . -O-CH₂-CH₂-O- | ~3.6 | Singlet (s) | 4H |

| c . CH₃-O- | ~3.4 | Singlet (s) | 3H |

| d . CH₃-CH₂-O- | ~3.5 | Quartet (q) | 2H |

Note: The table is interactive and can be sorted.

This distinct pattern of signals allows for clear differentiation from its symmetrical isomers, such as 1,2-diethoxyethane (B108276) (which would show only two signals, a triplet and a quartet) and 1,2-dimethoxyethane (B42094) (which would show only one singlet).

Complementing the proton NMR, the ¹³C NMR spectrum provides direct evidence of the carbon framework. In its proton-decoupled ¹³C NMR spectrum, this compound is expected to show four distinct signals, one for each chemically non-equivalent carbon atom.

The chemical shifts of the carbon atoms are heavily influenced by the adjacent oxygen atoms, which cause a significant downfield shift. The carbon of the methoxy group (CH₃O-), the two carbons of the ethoxy group (CH₃CH₂O-), and the two equivalent carbons of the central ethylene bridge (-OCH₂CH₂O-) all resonate at unique frequencies, confirming the molecule's asymmetry.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbons | Chemical Shift (δ, ppm) (Predicted) |

| a . CH₃ -CH₂-O- | ~15 |

| b . -O-CH₂-CH₂ -O- | ~71 |

| c . CH₃ -O- | ~59 |

| d . CH₃-CH₂ -O- | ~69 |

Note: The table is interactive and can be sorted.

Analysis of the ¹³C NMR spectrum confirms the presence of four unique carbon environments, which is consistent with the structure of this compound and rules out more symmetrical isomers.

Due to rotation around its central C-C and C-O bonds, this compound can exist in different spatial arrangements, primarily the gauche and trans conformers. While standard 1D NMR provides an averaged picture at room temperature, advanced techniques can offer deeper insights into these conformational preferences.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. core.ac.uknih.gov By measuring correlations between protons that are close in space but not necessarily bonded, these experiments can help distinguish between different conformers. For example, specific through-space interactions observed in a NOESY spectrum could provide evidence for the predominance of either the gauche or trans conformation in solution.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data. Theoretical chemical shifts for different possible conformers can be calculated and compared with the experimental spectrum to determine the most likely conformational state or the equilibrium between different states.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying individual components within a complex mixture. gcms.czscielo.br In the context of this compound, GC-MS can be used to detect its presence in industrial solvent mixtures or as a decomposition product in materials like aged lithium-ion battery electrolytes.

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern serves as a chemical "fingerprint." For ethers, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to an oxygen atom. libretexts.org The analysis of these specific fragment ions allows for the unambiguous identification of this compound.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 104 | [CH₃CH₂OCH₂CH₂OCH₃]⁺• | Molecular Ion (M⁺•) |

| 75 | [CH₂OCH₂CH₂OCH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 59 | [CH₂OCH₃]⁺ | Cleavage of the central C-C bond |

| 45 | [CH₃CH₂O]⁺ | Cleavage of the central C-C bond |

Note: The table is interactive and can be sorted.

While electron ionization is excellent for generating fingerprint fragmentation patterns, it is a "hard" ionization technique that can sometimes lead to the molecular ion being very weak or entirely absent, which is common for ethers. msu.edu This can make it difficult to determine the molecular weight of the compound.